Umami Intensity Ranking in Model Chicken Broth (No MSG Added): Target Compound vs. 4-Isobutoxy Analog
In a blind sensory panel (10 trained panelists) evaluating umami intensity in a model chicken broth base without added MSG, 1-(2-hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one at 0.002% (20 ppm) ranked 3rd out of 6 evaluated samples, finishing behind only MSG (rank 1) and the 4,5-dimethyl analog (rank 2), while the 4-isobutoxy analog at the same concentration ranked 4th and the negative control ranked 6th [1]. This head-to-head comparison in an identical food matrix and concentration demonstrates that the 4-methoxy substituent provides superior umami intensity over the larger 4-isobutoxy substituent in this application context.
| Evidence Dimension | Blind sensory umami ranking (rank out of 6 samples) in model chicken broth, no MSG, no sugar added |
|---|---|
| Target Compound Data | Ranked 3rd at 0.002% (20 ppm) usage level |
| Comparator Or Baseline | 1-(2-Hydroxy-4-isobutoxyphenyl)-3-(pyridine-2-yl)propan-1-one: Ranked 4th at 0.002%; MSG: Ranked 1st; Negative control: Ranked 6th |
| Quantified Difference | Target compound outperformed the 4-isobutoxy analog by 1 rank position (3rd vs. 4th) at identical concentration |
| Conditions | Model chicken broth prepared from chicken fat (11.9 g), salt (23.81 g), sugar (14.29 g), onion powder (0.95 g), chicken powder (49.01 g), turmeric (0.04 g) per 2.0 g powder in 98.0 g hot water; 10 trained panelists (flavorists, application experts); blind ranking protocol |
Why This Matters
For procurement decisions in savory flavor formulation, this quantitative ranking difference directly informs selection where umami intensity is the critical performance parameter, and the 4-methoxy analog delivers measurably stronger umami than the 4-isobutoxy alternative at the same dose.
- [1] Wang, Y., Daniher, A., De Klerk, A., & Winkel, C. (2011). Pyridine Derivatives with Umami Flavour. WO2011004016A1, pp. 21–22 (Model Chicken Broth sensory findings). View Source
